N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
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Overview
Description
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide: is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Acylation: The phenoxyacetamide moiety is introduced through acylation reactions. This involves the reaction of phenoxyacetic acid with a suitable acylating agent like acetic anhydride or acetyl chloride.
N-Benzylation: The final step involves the N-benzylation of the benzothiazole derivative using benzyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl and phenoxyacetamide moieties.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Substituted benzothiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new materials with specific properties.
Biology:
- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine:
- Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry:
- Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The benzothiazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. The methoxy and phenoxyacetamide groups may enhance the compound’s binding affinity and specificity towards these targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
- N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylacetamide
- N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-ethoxyacetamide
Comparison:
- N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is unique due to the presence of the phenoxyacetamide moiety, which may confer distinct biological activities and chemical properties compared to its analogs.
- The methoxy group at the 6th position of the benzothiazole ring is a common feature among these compounds, contributing to their overall stability and reactivity.
- The differences in the acetamide moiety (phenoxy, methyl, ethoxy) can lead to variations in their solubility, bioavailability, and interaction with molecular targets.
Properties
IUPAC Name |
N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-phenoxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O3S/c1-27-19-12-13-20-21(14-19)29-23(24-20)25(15-17-8-4-2-5-9-17)22(26)16-28-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAHYJKWOXWBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=C3)C(=O)COC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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